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Compound of Interest

Compound Name: 5-Methylisothiazol-4-amine
Cat. No.: B11770580
Get Quote
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Executive Summary

4-Amino-5-methylisothiazole (C

H
N

S) represents a specific subclass of 1,2-azole heterocycles. Unlike the ubiquitous 1,3-thiazoles
used in fragment-based drug discovery (FBDD), the 4-aminoisothiazole core offers a unique
electronic profile characterized by a polarized N-S bond and a highly electron-rich C4 position.
This scaffold serves as a critical intermediate in the synthesis of kinase inhibitors and
microtubule destabilizing agents, where it functions as a bioisostere for phenyl and pyridine
rings, offering altered hydrogen-bonding vectors and metabolic stability profiles.

Molecular Architecture & Electronic Properties[1][2]
Structural Isomerism & Identification

The primary challenge in working with this scaffold is the prevalence of regioisomers. It is
imperative to distinguish the target structure from its commercially dominant analogs.
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C4 is nucleophilic;
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Key Application

Kinase hinge binders,

Tubulin agents

Antibacterials,

Agrochemicals

Sulfathiazole drugs,

Dyes

Electronic Delocalization & Reactivity

The isothiazole ring possesses a weaker aromatic character than thiophene or pyridine due to

the relatively weak N—S bond (approx. 50-60 kcal/mol).

o C4-Position Reactivity: In the unsubstituted isothiazole, C4 is the preferred site for

electrophilic aromatic substitution (SEAr). The introduction of an electron-donating amino

group (-NH

) at C4 acts synergistically with the ring's natural polarization, making C4 exceptionally

electron-rich.

o Oxidative Sensitivity: Due to this high electron density, the free base is susceptible to
oxidation. Stable derivatives often appear as 1,1-dioxides or N-protected forms

(amides/ureas) to prevent ring opening or polymerization [1].
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Figure 1: Structural relationship map distinguishing the target scaffold from common isomers.

Spectroscopic Characterization

To validate the identity of 4-amino-5-methylisothiazole, the following spectral signatures must
be confirmed. Absence of these specific shifts often indicates isomerization to the 5-amino
analog.

Nuclear Magnetic Resonance (NMR)
e HNMR (DMSO-d

):

o C3-H: The proton at position 3 is diagnostic. In isothiazoles, H3 typically appears
downfield (

8.0-8.5 ppm) due to the adjacent anisotropic effect of the S-N bond.
o NH

: Broad singlet around

5.0-6.5 ppm (solvent dependent).
o CH

. Singlet at

2.1-2.4 ppm.
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o Differentiation: If the methyl group is at C3 (5-amino-3-methyl isomer), the methyl signal
shifts, and the aromatic proton (H4) appears significantly upfield (

6.0—6.5 ppm) compared to H3.

Mass Spectrometry (MS)

o Fragmentation Pattern: Isothiazoles characteristically cleave at the N-S bond.
o Molecular lon: [M+H]
=115.03 Da.
o Diagnostic Loss: Loss of HCN (27 Da) or CH

CN (41 Da) is common.

o S-N Cleavage: Appearance of elemental sulfur clusters or thio-fragments in EI-MS
distinguishes it from thiazoles, which typically retain the C-S-C linkage more robustly.

Synthesis & Purification Protocols

Direct synthesis of the 4-amino isomer is more complex than the 5-amino isomer. The Thorpe-
Ziegler Cyclization is the authoritative route for accessing 4-aminoisothiazoles [2].

Synthetic Workflow (Thorpe-Ziegler Route)

This method utilizes the condensation of nitriles with sulfur reagents, avoiding the formation of
the thermodynamic 5-amino product.

e Precursor Preparation: Reaction of

-amino nitriles or enaminonitriles with carbon disulfide or thioglycolates.

o Cyclization: Base-catalyzed closure onto the sulfur atom.

« |solation: The 4-amino derivative is often isolated as a hydrochloride salt to prevent
oxidation.
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Figure 2: Synthetic pathway for 4-aminoisothiazole scaffolds.

Purification & Stability Protocol

e Storage: Store under Argon at -20°C. The free amine oxidizes in air to dark tars.
o Salt Formation: Convert immediately to the HCI or Tosylate salt for long-term stability.
e HPLC Method:

o Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

o Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

o Gradient: 5% B to 95% B over 10 min.
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o Note: Isothiazoles are less basic than thiazoles; peak tailing is generally less severe.

Medicinal Chemistry Applications (Bioisosterism)[3]

[4]

The 4-amino-5-methylisothiazole moiety is a valuable bioisostere in modern drug design,
particularly for optimizing Ligand Efficiency (LE).

Hinge Binding in Kinases

In kinase inhibitors, the isothiazole nitrogen (N2) can serve as a hydrogen bond acceptor, while
the C4-amino group acts as a hydrogen bond donor. This mimics the adenine binding mode but
with a distinct vector that can avoid steric clashes in the ATP pocket [3].

Microtubule Destabilization

Derivatives where the 4-amino group is acylated (e.g., with benzoyl chlorides) have shown
potent activity as microtubule destabilizing agents. The isothiazole ring restricts the
conformational flexibility of the side chain, locking the molecule in a bioactive conformation that
fits the colchicine binding site on tubulin [4].

Comparison with Bioisosteres

H-Bond Lipophilicity Metabolic
Scaffold H-Bond Donor .
Acceptor (cLogP) Stability
Strong (C4-NH High (Ring is
Isothiazole Weak (N2) Moderate stable to
) hydrolysis)

Strong (C2-NH Moderate (P450

Thiazole Moderate (N3) Moderate o
) oxidation at S)
Pyridine Strong (N1) Variable High High
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e Synthesis of Isothiazole Dioxides:US Patent 5,171,860. Diamino isothiazole-1-oxides and
1,1 dioxides. Link

e Thorpe-Ziegler Cyclization: Tor, Y. et al. "Synthesis of methyl 4-aminoisothiazole-3-
carboxylate via Thorpe—Ziegler cyclization." ResearchGate. Link

» Kinase Inhibitor Design: Peat, A. J. et al. "Novel pyrazole and isothiazole scaffolds as p38
alpha MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

e Microtubule Agents: Semenova, M. N. et al. "Synthesis and evaluation of 4-aminoisothiazole
derivatives as microtubule destabilizing agents." European Journal of Medicinal Chemistry.
Link

o General Isothiazole Chemistry: "Isothiazoles in the Design and Synthesis of Biologically
Active Substances."” Thieme Connect. Link

e To cite this document: BenchChem. [Technical Guide: Structural Analysis of 4-Amino-5-
Methylisothiazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11770580/docs#technical-guide-structural-analysis-
of-4-amino-5-methylisothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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